BenchChemオンラインストアへようこそ!

Bms-202

Immuno-oncology Small molecule inhibitor PD-1/PD-L1 checkpoint

BMS-202 is the only PD-L1 small-molecule inhibitor validated for both canonical immune checkpoint blockade (IC50 18 nM) and non-canonical mitochondrial PD-L1-AKT-BCAT1 metabolic remodeling, independent of mTOR signaling. This unique dual activity, confirmed in U251/U87 GBM cells at 15 μM, enables glioblastoma and BCAA metabolism studies not possible with BMS-1166, BMS-1, or BMS-1001. With a solved co-crystal structure (PDB: 5J89), oral bioavailability, and published NP formulation protocols matching anti-PD-L1 mAb efficacy in vivo, BMS-202 is the definitive reference standard for reproducible immuno-oncology research. Order ≥98% purity BMS-202 today to replace costly antibodies and ensure experimental consistency.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
CAS No. 1675203-84-5
Cat. No. B606222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms-202
CAS1675203-84-5
SynonymsBMS-202;  BMS 202;  BMS202; 
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC
InChIInChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29)
InChIKeyJEDPSOYOYVELLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-202 (CAS 1675203-84-5): A Non-Peptidic PD-1/PD-L1 Small Molecule Inhibitor for Immune Checkpoint Research and Procurement


BMS-202 is a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction developed by Bristol-Myers Squibb [1]. The compound directly binds to PD-L1, inducing its dimerization and thereby blocking the binding interface with PD-1 [2]. In biochemical assays, BMS-202 demonstrates an IC50 of 18 nM against the PD-1/PD-L1 protein-protein interaction [3]. The compound's binding mechanism is structurally characterized by X-ray crystallography (PDB ID: 5J89), which reveals that BMS-202 fits into a narrow cavity at the interface of two PD-L1 molecules, stabilizing the dimeric conformation [4]. As a non-peptidic, orally bioavailable small molecule, BMS-202 offers distinct advantages over antibody-based PD-1/PD-L1 therapeutics, including reduced immunogenicity and potential for enhanced tumor penetration [5].

Why BMS-202 Cannot Be Simply Substituted: Structural and Functional Distinctions Among PD-1/PD-L1 Small Molecule Inhibitors


Small molecule inhibitors of the PD-1/PD-L1 axis exhibit substantial variability in binding affinity, cellular potency, and therapeutic mechanism that precludes simple substitution. Within the BMS compound series alone, IC50 values span two orders of magnitude: BMS-1166 shows 1.4 nM biochemical potency, while BMS-202 exhibits 18 nM in biochemical assays and 124 nM in cellular FRET assays . These potency differences arise from distinct binding interactions within the PD-L1 dimerization interface, where subtle structural modifications alter the compound's ability to stabilize the closed dimer conformation [1]. Furthermore, different inhibitors demonstrate divergent biological effects beyond checkpoint blockade: BMS-202 uniquely localizes to mitochondria and remodels tumor cell metabolism via the PD-L1-AKT-BCAT1 axis independent of mTOR signaling [2], whereas other analogs (e.g., BMS-1166, BMS-1) show no reported mitochondrial activity or metabolic remodeling. Generic substitution without consideration of these mechanistically validated differences risks introducing uncontrolled variables in research outcomes and may compromise the reproducibility of established experimental protocols.

BMS-202 Quantitative Differentiation Evidence: Comparative Performance Against Analogs and Alternatives


Biochemical Potency Positioning: BMS-202 Occupies an Intermediate Affinity Tier Among BMS-Series PD-L1 Inhibitors

In biochemical PD-1/PD-L1 interaction inhibition assays, BMS-202 demonstrates an IC50 of 18 nM [1]. This positions BMS-202 in an intermediate potency tier relative to its BMS-series analogs: BMS-1166 shows approximately 13-fold higher biochemical potency (IC50 = 1.4 nM), BMS-1 shows approximately 3-fold higher potency (IC50 = 6 nM), while BMS-1001 exhibits substantially lower potency (EC50 = 253 nM) . This intermediate affinity profile renders BMS-202 particularly suitable for applications where moderate PD-L1 engagement is desirable, such as combination therapy studies or mechanistic investigations where excessive target saturation may confound interpretation.

Immuno-oncology Small molecule inhibitor PD-1/PD-L1 checkpoint

Cellular Functional Potency: BMS-202 Demonstrates Cell Type-Dependent Activity in PD-L1-Expressing Cancer and T Cell Models

In cellular assays, BMS-202 inhibits the proliferation of strongly PD-L1-positive SCC-3 cells with an IC50 of 15 μM and anti-CD3 antibody-activated Jurkat T cells with an IC50 of 10 μM in vitro [1]. In a cellular FRET-based assay measuring PD-1/PD-L1 interaction blockade in cells, BMS-202 shows an IC50 of 124 ± 12 nM [2]. Notably, the cellular FRET IC50 (124 nM) is approximately 7-fold higher than the biochemical IC50 (18 nM), reflecting the impact of cellular context, membrane protein density, and intracellular signaling on functional inhibition. This differential between biochemical and cellular potency is a critical consideration for dose selection in cell-based experiments and distinguishes BMS-202 from compounds with steeper biochemical-to-cellular potency cliffs.

Cellular pharmacology Cancer immunotherapy T cell biology

In Vivo Efficacy Benchmarking: BMS-202 Matches Anti-PD-L1 Monoclonal Antibody Performance in Syngeneic Tumor Models

In a 4T1 breast cancer syngeneic mouse model, transfer of BMS-202 nanoparticles to tumor-bearing mice resulted in markedly slower tumor growth to the same degree as treatment with anti-PD-L1 monoclonal antibody (α-PD-L1) [1]. This establishes BMS-202 as a small molecule capable of achieving therapeutic equivalence to antibody-based PD-L1 blockade in vivo. Furthermore, in a C57BL/6 mouse lung carcinogenesis model, BMS-202 treatment significantly reduced tumor weight in a dose-dependent manner: mean tumor weights were 609 ± 41.5 mg in vehicle controls versus 371.88 ± 47.5 mg at the 60 mg/kg dose (P < 0.001) [2]. Flow cytometry analysis demonstrated that BMS-202 treatment increased CD3+CD8+ cytotoxic T cell infiltration from 6.8% to 26.2% (P < 0.001) and reduced PD-1 expression, indicating robust immune activation [2].

In vivo pharmacology Tumor immunotherapy Nanoparticle formulation

Unique Metabolic Remodeling Mechanism: BMS-202 Engages PD-L1-AKT-BCAT1 Axis Independent of mTOR Signaling

In glioblastoma (GBM) cells, BMS-202 demonstrates a mechanism of action distinct from simple PD-1/PD-L1 checkpoint blockade. The compound reduces PD-L1 surface expression and disrupts the PD-L1-AKT interaction, leading to altered BCAT1/BCAT2 expression independent of mTOR signaling [1]. Western blot analysis confirmed that BMS-202 treatment (15 μM) significantly increases BCAT1 protein expression while decreasing BCAT2 expression in a concentration-dependent manner in U251 GBM cells [1]. Critically, BMS-202 treatment does not significantly alter mTOR or S6K phosphorylation, establishing that its metabolic effects operate through an mTOR-independent mechanism [1]. Additionally, BMS-202 localizes to mitochondria in A375 melanoma cells, where it enhances mitochondrial respiratory chain complex activity and modulates reactive oxygen species levels [2]. This mitochondrial localization and metabolic reprogramming activity has not been reported for other BMS-series PD-L1 inhibitors (BMS-1166, BMS-1, BMS-1001).

Cancer metabolism Glioblastoma Mechanism of action

Structural Characterization: BMS-202 Binding Mode in PD-L1 Dimer Interface Defined by High-Resolution Crystallography

The X-ray crystal structure of the PD-L1/BMS-202 complex (PDB ID: 5J89) provides atomic-level resolution of the compound's binding mode, revealing that BMS-202 fits into a narrow cavity at the interface of two PD-L1 immunoglobulin variable (IgV) domains and stabilizes the dimeric conformation [1]. NMR analysis confirms that BMS-202 promotes PD-L1 dimerization in solution [2]. Molecular dynamics simulations comparing BMS-202 with novel analogs (LP23, A56) demonstrate that BMS-202 exhibits distinct dynamic binding characteristics, with A56 showing superior binding stability and stronger van der Waals and electrostatic interactions with Chain B of the PD-L1 dimer [3]. Alanine scanning identified key hotspot residues (Y56(B), M115(A/B), Y123(A), K124(A)) critical for inhibitor binding, with the BMS-202 system engaging a subset of these residues [3]. This structural characterization establishes BMS-202 as a reference compound for structure-based design of next-generation PD-L1 dimer stabilizers.

Structural biology Drug design PD-L1 dimerization

Tumor Penetration Advantage: BMS-202 Achieves Intratumoral Concentrations Exceeding Blockade Threshold

Pharmacokinetic studies in B16-F10 melanoma-bearing mice demonstrate that BMS-202 is efficiently absorbed and distributed into tumor tissue, achieving intratumoral drug concentrations substantially higher than the threshold required for PD-1/PD-L1 binding blockade [1]. This favorable tumor distribution profile is characteristic of small molecule inhibitors and contrasts with the limited tumor penetration often observed with therapeutic antibodies due to their large molecular size and the high interstitial fluid pressure within solid tumors [2]. The ability of BMS-202 to accumulate in tumor tissue at concentrations exceeding the biochemical IC50 by a significant margin supports its application in studies requiring sustained intratumoral target engagement.

Pharmacokinetics Tumor penetration Small molecule therapeutics

Recommended BMS-202 Application Scenarios Based on Validated Quantitative Evidence


Preclinical Immuno-Oncology Studies Requiring Small Molecule PD-1/PD-L1 Checkpoint Blockade

BMS-202 is optimally suited for preclinical immuno-oncology research where small molecule PD-1/PD-L1 blockade is required. With a biochemical IC50 of 18 nM [1] and validated in vivo efficacy matching anti-PD-L1 antibody in the 4T1 breast cancer model [2], researchers can confidently substitute BMS-202 for expensive antibody reagents in murine tumor studies. Working concentrations of 10-25 μM are recommended for cell-based assays based on cellular IC50 values of 10-15 μM in SCC-3 and Jurkat cells [3], and 30-60 mg/kg for in vivo dosing in mice [4]. The compound's oral bioavailability and small molecule properties enable flexible dosing regimens not achievable with antibodies.

Glioblastoma Research Investigating PD-L1-Mediated Metabolic Reprogramming

BMS-202 is uniquely positioned for glioblastoma research focused on the non-canonical, cell-intrinsic functions of PD-L1. The compound disrupts the PD-L1-AKT interaction and modulates BCAT1/BCAT2 expression independent of mTOR signaling in U251 and U87 GBM cells at 15 μM [5]. Researchers investigating branched-chain amino acid metabolism, mitochondrial PD-L1 functions, or mTOR-independent AKT signaling in GBM should prioritize BMS-202 over other PD-L1 inhibitors, as these metabolic effects have been specifically validated for BMS-202 and have not been reported for BMS-1166, BMS-1, or BMS-1001. Mitochondrial localization has been confirmed by confocal microscopy in A375 melanoma cells [6].

Structure-Based Drug Design and SAR Studies Targeting PD-L1 Dimerization

BMS-202 serves as an essential reference compound for structure-based drug design campaigns targeting PD-L1 dimer stabilization. The high-resolution crystal structure (PDB ID: 5J89) provides atomic-level detail of the compound's binding mode at the PD-L1 dimer interface [7], enabling computational chemists to use BMS-202 as a benchmark for docking validation and molecular dynamics simulations. NMR data confirming solution-phase dimerization [8] and MD simulations comparing BMS-202 with analogs LP23 and A56 [9] establish a framework for rational design of next-generation PD-L1 small molecules. Procurement of authenticated BMS-202 is critical for experimental validation of computational predictions and for use as a positive control in SAR series.

Nanoparticle Formulation and Drug Delivery Research for Immune Checkpoint Therapeutics

BMS-202 is validated for nanoparticle formulation research, with published data demonstrating that BMS-202 NPs achieve tumor growth inhibition equivalent to anti-PD-L1 monoclonal antibody in the 4T1 breast cancer model [2]. The compound's physicochemical properties (MW 419.52, XLogP 5.16, hydrogen bond acceptors 4, hydrogen bond donors 2) [8] make it amenable to various formulation strategies. Researchers developing novel drug delivery systems for immune checkpoint inhibitors should select BMS-202 as a model payload based on its extensive literature precedent in nanoformulation studies, well-characterized analytical properties, and demonstrated capacity to synergize with photodynamic therapy when delivered via nanoparticle carriers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms-202

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.